molecular formula C20H20ClN3O2S B12703220 11H-Dibenz(b,e)azepin-11-one, 2-chloro-5,6-dihydro-6-thioxo-, O-(2-(4-morpholinyl)ethyl)oxime, (E)- CAS No. 149401-16-1

11H-Dibenz(b,e)azepin-11-one, 2-chloro-5,6-dihydro-6-thioxo-, O-(2-(4-morpholinyl)ethyl)oxime, (E)-

Cat. No.: B12703220
CAS No.: 149401-16-1
M. Wt: 401.9 g/mol
InChI Key: CFBSHTMVWNFUMR-UHFFFAOYSA-N
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Description

11H-Dibenz(b,e)azepin-11-one, 2-chloro-5,6-dihydro-6-thioxo-, O-(2-(4-morpholinyl)ethyl)oxime, (E)- is a complex organic compound with a unique structure that includes a dibenzazepine core, a chloro group, and a morpholinyl ethyl oxime moiety

Preparation Methods

The synthesis of 11H-Dibenz(b,e)azepin-11-one, 2-chloro-5,6-dihydro-6-thioxo-, O-(2-(4-morpholinyl)ethyl)oxime, (E)- involves several steps. The starting material is typically a dibenzazepine derivative, which undergoes chlorination to introduce the chloro group. This is followed by a reduction reaction to form the dihydro derivative. The thioxo group is then introduced through a thiolation reaction. Finally, the morpholinyl ethyl oxime moiety is added via an oximation reaction .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to form the corresponding hydro derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

    Oximation: The oxime group can undergo further reactions to form nitriles or amides.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

11H-Dibenz(b,e)azepin-11-one, 2-chloro-5,6-dihydro-6-thioxo-, O-(2-(4-morpholinyl)ethyl)oxime, (E)- has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and thioxo groups play a crucial role in its binding affinity and specificity. The oxime moiety can form hydrogen bonds with target proteins, enhancing its inhibitory effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other dibenzazepine derivatives, such as:

    10,11-Dihydro-5H-dibenz(b,f)azepine: Lacks the chloro and thioxo groups, making it less reactive.

    5H-Dibenz(b,e)azepine, 6,11-dihydro-: Similar core structure but different functional groups.

    11H-Dibenz(b,e)azepin-11-one: Lacks the morpholinyl ethyl oxime moiety, affecting its binding properties.

The uniqueness of 11H-Dibenz(b,e)azepin-11-one, 2-chloro-5,6-dihydro-6-thioxo-, O-(2-(4-morpholinyl)ethyl)oxime, (E)- lies in its combination of functional groups, which confer specific chemical reactivity and biological activity .

Properties

CAS No.

149401-16-1

Molecular Formula

C20H20ClN3O2S

Molecular Weight

401.9 g/mol

IUPAC Name

2-chloro-11-(2-morpholin-4-ylethoxyamino)benzo[c][1]benzazepine-6-thione

InChI

InChI=1S/C20H20ClN3O2S/c21-14-5-6-18-17(13-14)19(15-3-1-2-4-16(15)20(27)22-18)23-26-12-9-24-7-10-25-11-8-24/h1-6,13,23H,7-12H2

InChI Key

CFBSHTMVWNFUMR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCONC2=C3C=C(C=CC3=NC(=S)C4=CC=CC=C42)Cl

Origin of Product

United States

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